Metil but-3-inoato

Descripción general

Descripción

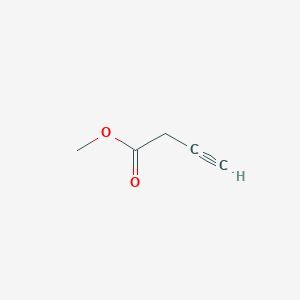

Methyl but-3-ynoate is an organic compound with the molecular formula C5H6O2. It is a methyl ester of butynoic acid and is characterized by the presence of a triple bond between the third and fourth carbon atoms. This compound is a colorless liquid that is miscible with organic solvents and is used as a reagent and building block in organic synthesis .

Aplicaciones Científicas De Investigación

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl but-3-ynoate can be synthesized through various methods. One common method involves the esterification of butynoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods: On an industrial scale, methyl but-3-ynoate can be produced by the palladium-catalyzed carbonylation of propyne. This method involves the reaction of propyne with carbon monoxide and methanol in the presence of a palladium catalyst under high pressure .

Análisis De Reacciones Químicas

Types of Reactions: Methyl but-3-ynoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butynoic acid.

Reduction: It can be reduced to form but-3-yn-1-ol.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Butynoic acid.

Reduction: But-3-yn-1-ol.

Substitution: Various substituted esters depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of methyl but-3-ynoate involves its reactivity towards nucleophiles and electrophiles. The triple bond in the molecule makes it an electrophilic site, allowing it to react with nucleophiles. Additionally, the ester group can undergo hydrolysis to form butynoic acid, which can further participate in various chemical reactions .

Comparación Con Compuestos Similares

Methyl but-2-ynoate: Similar in structure but with the triple bond between the second and third carbon atoms.

Methyl propiolate: The simplest acetylenic carboxylic acid ester, with a triple bond between the first and second carbon atoms.

Uniqueness: Methyl but-3-ynoate is unique due to the position of its triple bond, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules .

Actividad Biológica

Methyl but-3-ynoate, a compound with the molecular formula CHO, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article delves into the biological activity of methyl but-3-ynoate, exploring its synthesis, mechanisms of action, and implications in different biological contexts.

Chemical Structure and Properties

Methyl but-3-ynoate is an alkyne ester characterized by a triple bond between the second and third carbon atoms of the butanoate chain. Its structure can be represented as follows:

This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

-

Insect Hormonal Activity :

- Methyl but-3-ynoate has been studied for its juvenile hormone (JH) activity in insects. Research indicates that certain structural modifications in alkyne esters can enhance their biological activity. For instance, variations in alkyl substituents significantly affect the potency of these compounds in bioassays involving insects like Tenebrio molitor and Tribolium castaneum. In these studies, methyl but-3-ynoate exhibited notable JH-like effects, influencing larval development and metamorphosis .

-

Skin Sensitization Potential :

- Evaluations of methyl but-3-ynoate's sensitization potential have shown it to be a strong sensitizer. In local lymph node assays (LLNA), concentrations producing significant lymphocyte proliferation indicated that methyl but-3-ynoate could provoke allergic reactions in sensitive populations . The estimated effective concentration (EC₃) for sensitization was found to be around 0.45% in some studies, suggesting a considerable risk for skin sensitization upon exposure .

-

Antimicrobial Properties :

- Preliminary studies have suggested that methyl but-3-ynoate possesses antimicrobial properties, although detailed mechanisms remain to be fully elucidated. Its efficacy against various bacterial strains indicates potential applications in pharmaceuticals and agriculture as a natural pesticide or preservative .

Case Study 1: Juvenile Hormone Activity

A study investigating the effects of methyl but-3-ynoate on Tenebrio molitor larvae demonstrated that topical application resulted in altered developmental patterns consistent with JH activity. The experiment involved applying varying concentrations of methyl but-3-ynoate to pupae and observing subsequent developmental changes over several days.

| Concentration (mg/ml) | Observed Effects |

|---|---|

| 0.2 | Minor developmental delay |

| 0.5 | Significant delay; some larvae failed to molt |

| 1.0 | Complete inhibition of metamorphosis |

This data supports the hypothesis that methyl but-3-ynoate acts similarly to juvenile hormones, affecting insect growth and development .

Case Study 2: Skin Sensitization Testing

In a human repeated insult patch test (HRIPT), subjects were exposed to methyl but-3-ynoate at concentrations up to 118 µg/cm². The results indicated positive reactions in individuals with a history of fragrance allergies, confirming its potential as a contact allergen.

| Test Group | Reaction Rate (%) |

|---|---|

| General Population | 5% |

| Fragrance Allergy History | 25% |

These findings highlight the importance of cautious use in consumer products containing this compound .

Propiedades

IUPAC Name |

methyl but-3-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h1H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEGAAGXXWDCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031306 | |

| Record name | Methyl but-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32804-66-3 | |

| Record name | Methyl but-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl but-3-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.